![molecular formula C9H12O4 B2599012 Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate CAS No. 1213781-12-4](/img/structure/B2599012.png)

Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

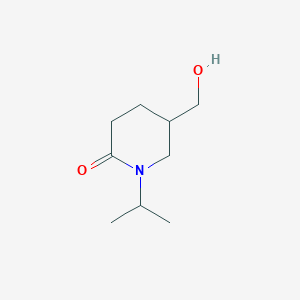

“Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate” is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate” is represented by the Inchi Code: 1S/C9H12O4/c1-12-9(11)6-4-5-2-3-7(13-5)8(6)10/h5-7H,2-4H2,1H3 .Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis

“Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate” has a molecular weight of 184.19 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

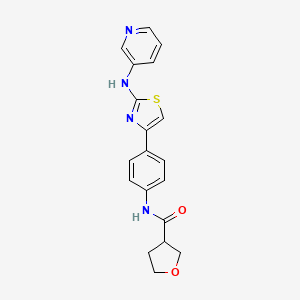

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids—a family of compounds with diverse biological activities. Researchers worldwide have focused on stereoselectively constructing this basic structure. While most approaches involve enantioselective construction from acyclic starting materials, some methods achieve stereochemical control directly during the scaffold formation or through desymmetrization processes using achiral tropinone derivatives .

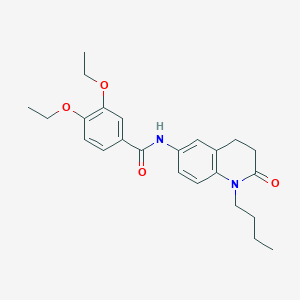

Drug Discovery

2-Azabicyclo[3.2.1]octanes: , nitrogen-containing heterocycles, hold significant potential in drug discovery. Their unique structure makes them valuable synthetic intermediates. Researchers have employed them in total synthesis, although their challenging scaffold acquisition remains an area of interest .

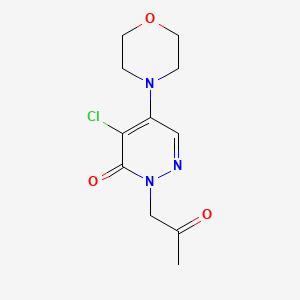

8-Oxabicyclo[3.2.1]octane Synthesis

Efficiently constructing 8-oxabicyclo[3.2.1]octanes and their analogs is crucial. A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction, promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2, has been successfully developed. This method allows the synthesis of these compounds with a wide substrate scope .

Homogeneous Gold-Catalyzed Synthesis

A novel homogeneous gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement enables the efficient access to disubstituted 8-oxabicyclo[3.2.1]octane. This process exhibits high efficiency and complete diastereoselectivity using glycal-derived propargylic esters .

Mecanismo De Acción

Safety and Hazards

The safety information for “Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate” includes avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-12-9(11)6-4-5-2-3-7(13-5)8(6)10/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFRAPBKRIPHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCC(C1=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2598929.png)

![3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2598935.png)

![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2598939.png)

![8-Methoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2598942.png)

![(2E)-N-methyl-4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}formamido)but-2-enamide](/img/structure/B2598943.png)

![[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B2598944.png)

![5-amino-N-(3-chlorophenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2598945.png)

![2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2598947.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2598949.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2598951.png)